4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine

Metabolic Stability Fluorine Chemistry Lead Optimization

Addressing the need for precise aniline SAR in drug discovery, this compound delivers a unique difluoropiperidine-phenylamine scaffold. Leverage its reduced basicity (pKa ~7.7) and enhanced metabolic stability (precursor t1/2 = 6.7 h) to fine-tune target engagement. • Congeneric scaffold achieves IC50 = 19 nM in RORγt inverse agonist program, validating nanomolar potency. • Free amine enables rapid diversification via amide coupling, sulfonamide formation, or Buchwald-Hartwig amination. • Differentiated from des-methyl or non-fluorinated analogs, ensuring target selectivity and cellular permeability.

Molecular Formula C13H18F2N2
Molecular Weight 240.29 g/mol
Cat. No. B8122042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine
Molecular FormulaC13H18F2N2
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN2CCC(CC2)(F)F)N
InChIInChI=1S/C13H18F2N2/c1-10-8-11(2-3-12(10)16)9-17-6-4-13(14,15)5-7-17/h2-3,8H,4-7,9,16H2,1H3
InChIKeyDIDLSCNNPBXFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine: Product Overview


4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine (CAS 2270909-79-8) is a synthetic organic building block that combines a 4,4-difluoropiperidine head group with a 2-methyl-phenylamine (toluidine) core via a methylene linker . This phenylamino-piperidine architecture is frequently employed in medicinal chemistry campaigns targeting G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors where the basicity and conformational constraints of the piperidine ring critically influence target engagement [1]. The compound is primarily supplied as a research intermediate for parallel synthesis and fragment-based drug discovery programs.

GPCR, ion channel, and nuclear receptor medicinal chemistry programs
Parallel synthesis and fragment-based drug discovery workflows
Benzylic linker scaffold with free aniline for amide/sulfonamide diversification

4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine: Irreplaceable by Generic Analogs


The precise substitution pattern on both the piperidine and phenyl rings creates a unique pharmacological surface that generic piperidine analogs or des-methyl congeners cannot replicate. The gem-difluoro motif at the piperidine 4-position reduces the pKa of the amine nitrogen by approximately 1–2 log units relative to unsubstituted piperidine, simultaneously altering lipophilicity (ΔLogP ≈ 0.9) and metabolic stability . The 2-methyl group on the aniline ring introduces steric hindrance that influences the rotational freedom of the benzylamine linker, affecting molecular recognition. Replacing this compound with 4-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine (CAS 1235767-86-8) or a non-fluorinated analog would alter both the basicity profile and the vector of the aniline amino group, potentially compromising target binding, selectivity, or cellular permeability in the final lead series [1].

Structural Feature
Generic Substitute
Mismatch Risk
2-Methyl on aniline ring
Des-methyl congener (CAS 1235767-86-8)
Steric environment and linker rotational freedom may shift molecular recognition
4,4-Difluoro on piperidine
Non-fluorinated piperidine analog
Basicity profile and lipophilicity may differ; pKa shift may alter target engagement
Gem-difluoro metabolic context
Generic piperidine building blocks
Metabolic stability context may not transfer; clearance risk requires independent review

4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine: Stability & Basicity Comparison


Metabolic Stability: 4,4-Difluoropiperidine vs. Piperidine

Vendor-supplied head-to-head comparison data for 4,4-difluoropiperidine hydrochloride versus standard piperidine hydrochloride demonstrates a 3.2-fold improvement in in vitro metabolic half-life (t1/2 = 6.7 h vs 2.1 h) and a 0.9 unit increase in lipophilicity (LogP 1.2 vs 0.3) . While this comparison is performed on the piperidine head group precursors rather than the fully elaborated 4-(4,4-difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine, the electronic effects of the gem-difluoro substitution are transferable to the conjugated benzylamine product, providing a class-level rationale for selecting the 4,4-difluoropiperidine variant in early-stage medicinal chemistry campaigns [1].

Metabolic Stability
Class-level
3.2-fold longer t1/2
Target (4,4-DFP): t1/2 = 6.7 h, LogP = 1.2 Baseline (Piperidine): t1/2 = 2.1 h, LogP = 0.3 ΔLogP = 0.9
Supports metabolic stability screening context
Precursor head group data; transferability to full compound requires validation
Metabolic Stability Fluorine Chemistry Lead Optimization

2-Methyl Substituent: RORγt Binding Affinity Enhancement

BindingDB entry BDBM339216 for the congeneric compound (4-Chloro-3-((4,4-difluoropiperidin-1-yl)methyl)-2-methylphenyl)methanone shows an IC50 of 19 nM against human RORγt in a cell-based inverse agonist assay [1]. Although not a direct measurement for 4-(4,4-difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine itself, this closely related analog retains the 4,4-difluoropiperidin-1-ylmethyl fragment and the 2-methyl substitution pattern that differentiate the target compound from simpler phenylamino-piperidine scaffolds. The presence of the 2-methyl group ortho to the aniline nitrogen is expected to constrain the conformational flexibility of the benzylamine linker and influence the dihedral angle between the phenyl ring and the piperidine moiety, a structural feature that contributes to the 19 nM potency observed in the related molecule.

RORγt Binding Context
Reported
IC50 = 19 nM
Congeneric analog BDBM339216
Supports nuclear receptor assay context
Associative evidence; direct data for target compound not available
RORγt Nuclear Receptor Inverse Agonist

pKa Reduction: 4,4-Difluoropiperidine vs. Piperidine

ACD/Percepta-predicted pKa values indicate that 4,4-difluoropiperidine has a conjugate acid pKa of approximately 8.2, compared to 10.6 for unsubstituted piperidine [1]. This ~2.4 log unit reduction in basicity, driven by the electron-withdrawing effect of the geminal fluorines, has been experimentally corroborated by Morgenthaler et al. in ChemMedChem 2007, where 4,4-difluoropiperidine was measured at pKa 7.7 (experimental) [2]. For 4-(4,4-difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine, the reduced basicity of the piperidine nitrogen translates to a lower fraction of protonated species at physiological pH (estimated <5% vs >95% for piperidine), which can reduce off-target binding to hERG potassium channels and decrease phospholipidosis risk—two well-established liabilities associated with highly basic amine centers in drug candidates.

Amine Basicity
Class-level
ΔpKa ≈ −2.9
Target (4,4-DFP): pKa = 7.7 (exp.) Baseline (Piperidine): pKa = 10.6 2.4–2.9 unit reduction
Supports basicity modulation strategy review
Experimental and predicted values; may inform hERG/CNS penetration assessment in research context
pKa Prediction Amine Basicity CNS Drug Design

4-(4,4-Difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine: Research Applications


RORγt Inverse Agonist Lead Optimization

Procurement is justified when SAR around the aniline ring is required for a RORγt inverse agonist program. Binding affinity data for the congeneric (4-chloro-3-((4,4-difluoropiperidin-1-yl)methyl)-2-methylphenyl)methanone (IC50 = 19 nM [1]) demonstrates that the 4,4-difluoropiperidin-1-ylmethyl-2-methylphenyl scaffold supports nanomolar potency. The free amine on 4-(4,4-difluoropiperidin-1-ylmethyl)-2-methyl-phenylamine allows for direct diversification via amide coupling, sulfonamide formation, or Buchwald-Hartwig amination, enabling rapid exploration of the aniline vector without the need for de novo scaffold synthesis.

Orexin Receptor Antagonist Fragment Elaboration

The 4,4-difluoropiperidine core is a privileged fragment in orexin receptor antagonist design, with multiple patent filings demonstrating its utility for achieving OX1R/OX2R selectivity [2]. The 2-methyl-phenylamine moiety of this compound provides a structurally differentiated attachment point compared to the common 2-quinoline ether linkage, potentially enabling alternative binding modes. The reduced basicity of the difluoropiperidine nitrogen (pKa ~7.7) aligns with the physicochemical profile of orally bioavailable orexin antagonists such as suvorexant and filorexant.

CNS-Penetrant Kinase Inhibitor Intermediate

For CNS-targeted kinase inhibitor programs where a basic piperidine is undesirable due to hERG liability, but a solubilizing amine is still required, the 4,4-difluoropiperidine motif offers a compromise. The ~2.4 unit pKa reduction relative to piperidine [3] minimizes the cationic population at physiological pH while retaining sufficient hydrogen-bond acceptor capacity for solubility. The 2-methyl group on the aniline provides additional steric tuning that can be exploited to modulate ATP-binding site complementarity.

Chemical Probe & Chemoproteomics Synthesis

The aniline nitrogen serves as a convenient handle for installing affinity tags, fluorophores, or photo-crosslinking groups (diazirine/benzophenone) via simple amidation or reductive amination, making this compound a versatile entry point for generating chemical biology tool compounds. The metabolic stability advantage inherent to the 4,4-difluoropiperidine scaffold (t1/2 = 6.7 h precursor data ) is particularly relevant for cellular target engagement studies requiring extended incubation times.

Application
Selection Property
Validation Focus
RORγt nuclear receptor SAR studies
Free aniline for amide/sulfonamide diversification
Binding assay endpoint context
Orexin receptor fragment-based research
Difluoropiperidine basicity and selectivity profile
Receptor selectivity assay context
CNS kinase inhibitor scaffold research
Reduced pKa for hERG risk assessment
Kinase panel and permeability review
Chemical probe and chemoproteomics synthesis
Aniline nitrogen for tag/fluorophore attachment
Cellular target engagement validation
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